molecular formula C10H24O3Si B1581997 Methyltris(1-methylethoxy)silane CAS No. 5581-67-9

Methyltris(1-methylethoxy)silane

Cat. No. B1581997
CAS RN: 5581-67-9
M. Wt: 220.38 g/mol
InChI Key: HLXDKGBELJJMHR-UHFFFAOYSA-N
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Description

Methyltris(1-methylethoxy)silane is a chemical compound with the molecular formula C10H24O3Si . It contains a total of 37 bonds, including 13 non-H bonds and 6 rotatable bonds .


Molecular Structure Analysis

The molecular structure of Methyltris(1-methylethoxy)silane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The molecule consists of 24 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .


Chemical Reactions Analysis

Methyltris(1-methylethoxy)silane has been used as a cross-linker in the synthesis of room temperature vulcanized (RTV) silicone rubbers . The curing reaction between a hydroxyl-terminated polydimethylsiloxane (HPDMS) matrix and Methyltris(1-methylethoxy)silane by hydrolytic condensation was verified by IR spectroscopy and 1H NMR .


Physical And Chemical Properties Analysis

Methyltris(1-methylethoxy)silane has a molecular mass of 220.38 . It contains a total of 37 bonds, including 13 non-H bonds and 6 rotatable bonds .

Scientific Research Applications

Corrosion Protection and Material Enhancement

  • Organosilane coatings, enriched with nano-fillers like graphene oxide, significantly bolster corrosion resistance and adhesion properties in epoxy coatings applied on steel substrates. These improvements are attributed to better compatibility, barrier properties, and covalent bond formation between the coating layers (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).

Electrical Property Enhancement in Composites

  • Surface treatment of silica nanoparticles with organosilanes not only improves their dispersion within epoxy composites but also enhances the electrical properties, such as volume resistivity and dielectric strength, of the resulting materials (Huang, Zheng, Jiang, & Yin, 2010).

Synthesis and Characterization of New Organosilanes

  • Research on synthesizing and characterizing new organosilanes, such as various methylpyrrol- and methacryloxypropyl-based silanes, provides insights into their potential applications in creating novel materials with tailored properties (Fritzsche et al., 2014).

Surface Modification and Polymerization Processes

  • Organosilanes are used in modifying surface properties of materials, such as silica surfaces, to influence the course and outcome of polymerization processes, potentially affecting the material's mechanical and chemical resistance characteristics (Sindorf & Maciel, 1983).

Enhancement of Thermal Conductivity

  • The use of organosilanes for surface modification of particles like aluminum nitride can improve their dispersion in epoxy resins, significantly enhancing the thermal conductivity of protective coatings for electronic components, without compromising electrical insulation properties (Lee et al., 2008).

Catalytic Applications

  • Organosilanes, through modifications and functionalization, also play a role in catalysis, such as in the selective oxidation of silanes to silanols, demonstrating the versatility of these compounds in facilitating or enhancing chemical reactions (Adam, Saha-Moller, & Weichold, 2000).

Safety And Hazards

Methyltris(1-methylethoxy)silane is classified as a skin irritant (Category 2 H315), eye irritant (Category 2 H319), and reproductive toxicant (Category 1B H360) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

methyl-tri(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXDKGBELJJMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155694-26-1
Record name Silane, methyltris(1-methylethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155694-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30204397
Record name Methyltris(1-methylethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltris(1-methylethoxy)silane

CAS RN

5581-67-9
Record name Methyltris(1-methylethoxy)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltris(1-methylethoxy)silane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris(1-methylethoxy)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltris(1-methylethoxy)silane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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